molecular formula C19H13BrN2S B11689397 2-(4-Bromophenyl)-3-(phenylsulfanyl)imidazo[1,2-a]pyridine

2-(4-Bromophenyl)-3-(phenylsulfanyl)imidazo[1,2-a]pyridine

Cat. No.: B11689397
M. Wt: 381.3 g/mol
InChI Key: DQOXBTHBSIUEGK-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-(phenylsulfanyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

The synthesis of 2-(4-Bromophenyl)-3-(phenylsulfanyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. Industrial production methods often employ multicomponent reactions and oxidative coupling strategies to enhance yield and efficiency .

Chemical Reactions Analysis

2-(4-Bromophenyl)-3-(phenylsulfanyl)imidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include transition metal catalysts, metal-free oxidation agents, and photocatalysis strategies . Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .

Scientific Research Applications

2-(4-Bromophenyl)-3-(phenylsulfanyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the construction of complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that derivatives of this compound exhibit promising pharmacological activities, making them potential candidates for drug development.

    Industry: It is utilized in the development of materials with specific electronic and optical properties

Comparison with Similar Compounds

Properties

Molecular Formula

C19H13BrN2S

Molecular Weight

381.3 g/mol

IUPAC Name

2-(4-bromophenyl)-3-phenylsulfanylimidazo[1,2-a]pyridine

InChI

InChI=1S/C19H13BrN2S/c20-15-11-9-14(10-12-15)18-19(23-16-6-2-1-3-7-16)22-13-5-4-8-17(22)21-18/h1-13H

InChI Key

DQOXBTHBSIUEGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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